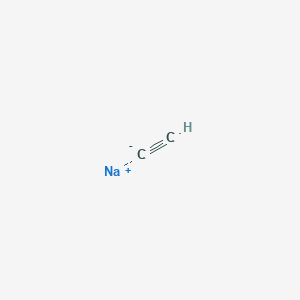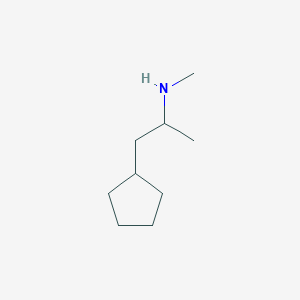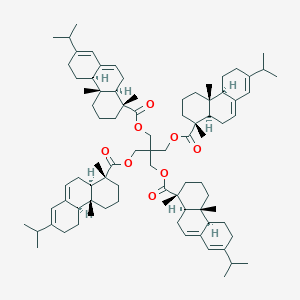
1-(2,5-Dimethylphenyl)piperazin
Übersicht
Beschreibung
The compound 1-(2,5-Dimethylphenyl)piperazine is a derivative of piperazine featuring a 2,5-dimethylphenyl substituent. Piperazine derivatives are known for their diverse biological activities, including analgesic properties as seen in the study of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives . The structural variations of piperazine compounds contribute to their potential in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of piperazine derivatives can involve multiple steps and different starting materials. For instance, the synthesis of 1,4-piperazine-2,5-dione derivatives starts from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate and involves a six-step process . Similarly, 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives are synthesized through a four-component cyclo condensation using SO4^2−/Y2O3 as a catalyst in ethanol . The synthesis of 1-(2,5-dimethylphenyl)piperazine sulfate salts is achieved by treating the base compound with H2SO4 . These methods highlight the versatility and complexity of synthesizing piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and molecular modeling. For example, the crystal structure of 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II) was determined to be monoclinic with specific cell parameters . The solution conformation of certain piperazine derivatives can be elucidated through comparison of NMR data with molecular modeling . These analyses are crucial for understanding the three-dimensional arrangement and potential reactivity of the molecules.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, forming different products depending on the reactants and conditions. The reaction of 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole leads to the formation of a compound with a weak intramolecular C—H⋯N interaction . The versatility in chemical reactions is also demonstrated in the synthesis of cyclic dipeptides from simple precursors, where the piperazine-2,5-dione ring is constructed stepwise .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The thermal analysis, spectroscopic investigations, and DFT calculations can provide insights into the stability and electronic properties of these compounds . For instance, the vibrational absorption bands identified by infrared spectroscopy and the NMR peaks attributed with the aid of DFT calculations help in understanding the functional groups and electronic environment within the molecules . The magnetic properties of piperazine derivatives, such as the antiferromagnetic interactions observed in the tetrachloridocuprate(II) compound, are also of interest .
Wissenschaftliche Forschungsanwendungen
Synthese von organisch-anorganischen Hybridmaterialien
Die Verbindung „1-(2,5-Dimethylphenyl)piperazin“ wurde bei der Synthese eines neuartigen organisch-anorganischen Hybridmaterials verwendet, insbesondere this compound-1,4-dium Tetrachloridocuprat(II) . Diese Verbindung kristallisiert im monoklinen System .
Kristallstrukturanalyse
Die Verbindung wurde in der Kristallstrukturanalyse verwendet. Sie kristallisiert im monoklinen System mit bestimmten Zellparametern . Die Geometrie des CuCl-Ions in der Verbindung liegt zwischen tetraedrisch und quadratisch-planar .
Studien der magnetischen Eigenschaften
Die Verbindung wurde bei der Untersuchung der magnetischen Eigenschaften verwendet. Magnetische Messungen zeigen, dass moderate antiferromagnetische (AF) Cu–Cu-Wechselwirkungen in der Titelverbindung dominieren .
Studien zur Wasserstoffbrückenbindung
Die Verbindung wurde bei der Untersuchung von Wasserstoffbrückenbindungen verwendet. In der atomaren Anordnung werden Tetrachloridocuprat-Anionen und die Piperazin-1,4-dium-Kationen über N-H …Cl und C-H …Cl zusammengehalten, um eine 1-D-Hybridkette zu bilden .
Analyse der Schwingungsmoden
Die Verbindung wurde bei der Analyse der Schwingungsmoden verwendet. Die Schwingungsabsorptionsbänder wurden durch Infrarotspektroskopie identifiziert .
Anwendungen in der Materialwissenschaft
Die Verbindung wurde in Anwendungen der Materialwissenschaft verwendet. Nicht-kovalente Wechselwirkungen, wie z. B. Wasserstoffbrückenbindungen, spielen eine sehr wichtige Rolle bei der Organisation von Struktureinheiten in der Biochemie und Materialwissenschaft .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-3-4-11(2)12(9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIFWVMRUFKWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143827 | |
| Record name | 1-(2,5-Xylyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1013-25-8 | |
| Record name | 1-(2,5-Dimethylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Xylyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,5-Xylyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,5-xylyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 1-(2,5-Dimethylphenyl)piperazine forming salts with different anions?
A: 1-(2,5-Dimethylphenyl)piperazine readily forms salts with various anions due to the presence of two nitrogen atoms in its piperazine ring. These nitrogen atoms can be protonated, leading to the formation of ionic compounds. For instance, in the study "1-(2,5-Dimethylphenyl)piperazine-1,4-diium tetrachloridozincate monohydrate" [], the compound forms a salt with tetrachloridozincate anions ([ZnCl4]2−), where both piperazine nitrogens are protonated. Similarly, "Synthesis and characterization of two organic cation hydrogensulfates: 1-(2,5-dimethylphenyl)piperazine-1,4-diium bis(hydrogensulfate) monohydrate (SI) and 1-(2,3-dimethylphenyl)piperazine-1,4-diium bis(hydrogensulfate) (SII)" [] describes the formation of salts with hydrogensulfate anions. The nature of these anions influences the crystal packing and hydrogen bonding networks within the resulting salt structures, as observed in the reported crystallographic analyses.
Q2: How does the crystal structure of 1-(2,5-Dimethylphenyl)piperazine-1,4-diium tetrachloridocuprate(II) differ from its zinc analogue?
A: While both studies [, ] investigate 1-(2,5-Dimethylphenyl)piperazine salts with tetrachloridometallate anions, the choice of metal ion (Zn2+ vs. Cu2+) can lead to significant differences in their crystal structures and magnetic properties. Direct comparisons require access to the full crystallographic data for both compounds, allowing for analysis of bond lengths, angles, and coordination geometries around the metal centers. Furthermore, the magnetic properties of the copper(II) complex [] suggest potential applications in magnetochemistry, a field not explored for the zinc analogue [].
Q3: What analytical techniques have been used to characterize 1-(2,5-Dimethylphenyl)piperazine and its salts?
A: The research primarily relies on X-ray crystallography to elucidate the solid-state structures of 1-(2,5-Dimethylphenyl)piperazine salts [, ]. This technique provides detailed information on bond lengths, angles, and intermolecular interactions within the crystal lattice. Additionally, spectroscopic techniques like NMR and IR spectroscopy are likely employed for structural confirmation and purity assessment, although specific data is not presented in the provided abstracts []. Further research may explore techniques like mass spectrometry and elemental analysis for comprehensive characterization.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene](/img/structure/B94689.png)










